molecular formula C7H9Cl2N3O B083734 2-Butoxy-4,6-dichloro-1,3,5-triazine CAS No. 13838-32-9

2-Butoxy-4,6-dichloro-1,3,5-triazine

Cat. No.: B083734
CAS No.: 13838-32-9
M. Wt: 222.07 g/mol
InChI Key: ZTNVNAIEXWYGML-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Properties

IUPAC Name

2-butoxy-4,6-dichloro-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3O/c1-2-3-4-13-7-11-5(8)10-6(9)12-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNVNAIEXWYGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160648
Record name 2-Butoxy-4,6-dichloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13838-32-9
Record name 2-Butoxy-4,6-dichloro-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13838-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butoxy-4,6-dichloro-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butoxy-4,6-dichloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butoxy-4,6-dichloro-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Butoxy-4,6-dichloro-1,3,5-triazine in the synthesis of homo heteracalix[2]arene[2]triazines?

A1: this compound serves as a crucial building block in the fragment coupling approach used to synthesize homo heteracalix[2]arene[2]triazines []. It participates in a two-directional nucleophilic substitution reaction with N-Boc-protected 1,3-dihydrazobenzene, leading to the formation of hydrazo-linked trimers. These trimers then undergo a macrocyclic condensation reaction with functionalized resorcinol derivatives, ultimately yielding the desired (NHNBoc)2,O2-calix[2]arene[2]triazine macrocycles [].

Q2: How does the structure of the resulting homo heteracalix[2]arene[2]triazines vary based on the functionalization and reaction conditions?

A2: The final conformation of the synthesized homo heteracalix[2]arene[2]triazines is significantly influenced by the presence and position of functional groups, as well as the specific reaction conditions []. For instance, (NHNR)2,O2-bridged calix[2]arene[2]triazines, with or without substituents on the upper rim, and (NMe)2,(NHNBoc)2-calix[2]arene[2]triazine predominantly adopt a partial cone conformation in the solid state. Conversely, a heavily twisted 1,3-alternate conformation is observed for (NHNBoc)2,O2-calix[2]arene[2]triazines containing a functional group on the lower rim and for (NH)2,(NHNBoc)2-calix[2]arene[2]triazine []. This highlights the significant impact of subtle structural modifications on the overall three-dimensional shape of these macrocycles.

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